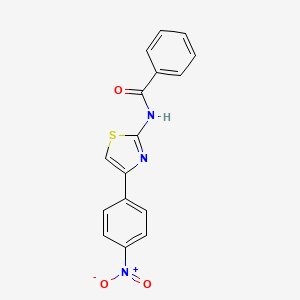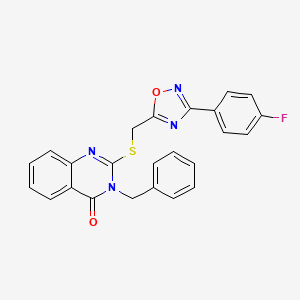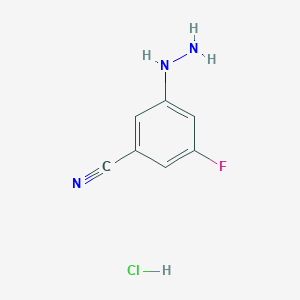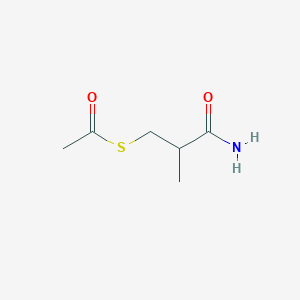
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a benzamide derivative, which is a class of compounds known for their biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of related benzamide derivatives. These insights can be extrapolated to hypothesize about the properties and potential applications of this compound.
Synthesis Analysis
The synthesis of related benzamide derivatives involves heterocyclization reactions. For instance, a series of novel N-substituted benzamides were synthesized by cyclization of corresponding thioureas using bromine in dry acetone with triethylamine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Benzamide derivatives typically have a core structure consisting of a benzene ring attached to an amide group. The presence of substituents like the nitro group and thiazole in this compound would influence its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions of the specific compound , benzamide derivatives are known to undergo various chemical reactions based on their functional groups. The nitro group and thiazole ring in the compound could participate in electrophilic and nucleophilic substitution reactions, respectively, which could be utilized in further chemical modifications or in the study of its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a nitro group is likely to contribute to the compound's acidity, reactivity, and possibly its solubility in organic solvents. The thiazole ring could contribute to the compound's stability and its potential to form hydrogen bonds, affecting its solubility in water and its overall pharmacokinetic profile.
Biological Evaluation
Although the specific biological activity of this compound is not discussed in the provided papers, related benzamide derivatives have been evaluated for their inhibitory potential against various enzymes, including alkaline phosphatases and ecto-5'-nucleotidases . This suggests that this compound could also be evaluated for similar biological activities, which could be of interest in medicinal chemistry for the development of new therapeutic agents.
Scientific Research Applications
Antifungal Activity
- Synthesis and Antifungal Activity : This compound has been studied for its antifungal properties. Compounds with similar structures were found to exhibit low to moderate antifungal activity when assayed in vitro (Saeed et al., 2008).
Antimicrobial Activity
- Thiazole Derivatives as Antimicrobial Agents : Derivatives of thiazole, which is a component of the compound , have been reported to possess antimicrobial properties including activity against various bacterial and fungal species (Chawla, 2016).
Microwave Promoted Synthesis
- Efficient Synthesis Methods : A study has demonstrated the efficient synthesis of similar compounds using microwave irradiation, providing a cleaner, more efficient, and faster method for their production (Saeed, 2009).
Anticancer Properties
- Potential in Cancer Treatment : Research indicates that compounds structurally similar to (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide have been evaluated for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines (Ravinaik et al., 2021).
Anti-HIV Activity
- Anti-HIV Potential : There has been research into the antiviral activity of related compounds against HIV-1 and HIV-2, indicating potential application in HIV treatment (Saeed et al., 2011).
Material Science Applications
- High-refractive-index Polyamides : The incorporation of nitro groups and thiazole rings, key components of the compound, has been used to develop polyamides with high refractive indices, useful in material science (Javadi et al., 2015).
Mechanism of Action
Target of Action
The primary target of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is copper, based on the studies . The compound has been shown to interact with copper, particularly in acidic environments such as hydrochloric acid (HCl) .
Mode of Action
The compound interacts with its target, copper, through a process of adsorption . This interaction results in the formation of a protective layer on the copper surface, which inhibits corrosion . The adsorption process follows Langmuir’s adsorption model, indicating the presence of both physical and chemical adsorption .
Biochemical Pathways
The compound’s ability to inhibit corrosion suggests it may interfere with the electrochemical processes that lead to corrosion .
Pharmacokinetics
Its efficacy as a corrosion inhibitor suggests it has good bioavailability at least in the context of its interaction with copper .
Result of Action
The result of the compound’s action is a significant reduction in corrosion. In studies, the corrosion inhibition efficacy of this compound was found to be about 80% . This suggests that the compound forms a protective layer on the copper surface, effectively preventing the electrochemical processes that lead to corrosion .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, its efficacy as a corrosion inhibitor is particularly notable in acidic environments such as HCl . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of other ions in the solution .
properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLGDJIHKHELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)


![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
